molecular formula C21H25N3O3 B252767 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

Cat. No. B252767
M. Wt: 367.4 g/mol
InChI Key: LQAYZEZSKRYZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide, also known as A-317491, is a small molecule antagonist of the P2X3 receptor. This receptor is a member of the ATP-gated ion channel family and is expressed in sensory neurons. A-317491 has been extensively studied for its potential therapeutic applications in pain management and other sensory disorders.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been extensively studied for its potential therapeutic applications in pain management and other sensory disorders. It has been shown to block the P2X3 receptor, which is involved in the transmission of pain signals. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been tested in animal models of neuropathic pain and has shown promising results in reducing pain behaviors. It has also been studied for its potential use in treating bladder disorders and cough.

Mechanism of Action

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide is a selective antagonist of the P2X3 receptor. This receptor is expressed in sensory neurons and is involved in the transmission of pain signals. ATP binding to the P2X3 receptor causes the opening of a cation channel, leading to depolarization and the generation of an action potential. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide blocks the P2X3 receptor, preventing the influx of cations and the generation of an action potential. This results in the reduction of pain signaling.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has been shown to have a dose-dependent effect on the P2X3 receptor. It has been shown to reduce pain behaviors in animal models of neuropathic pain. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has also been studied for its effects on bladder function and cough. It has been shown to reduce bladder overactivity and cough in animal models.

Advantages and Limitations for Lab Experiments

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide is a relatively small molecule and can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications and has been shown to have promising results in animal models of neuropathic pain, bladder disorders, and cough. However, there are limitations to its use in lab experiments. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide has a short half-life and requires frequent dosing. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide. One direction is to further investigate its potential therapeutic applications in pain management, bladder disorders, and cough. Another direction is to develop more potent and selective P2X3 receptor antagonists. This could lead to the development of more effective treatments for pain and other sensory disorders. Additionally, the development of more soluble formulations of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide could improve its administration in experimental settings.

Synthesis Methods

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide can be synthesized through a multistep process starting with 4-ethoxybenzoic acid and 4-acetylpiperazine. The intermediate product is then reacted with 4-bromoaniline to form the final product. The purity and yield of the product can be improved through various purification techniques such as column chromatography and recrystallization.

properties

Product Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C21H25N3O3/c1-3-27-20-10-4-17(5-11-20)21(26)22-18-6-8-19(9-7-18)24-14-12-23(13-15-24)16(2)25/h4-11H,3,12-15H2,1-2H3,(H,22,26)

InChI Key

LQAYZEZSKRYZSY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.